Fluconazole hydrate

Übersicht

Beschreibung

Fluconazolhydrat, auch bekannt als UK 49858 Hydrat, ist eine triazole Antifungalverbindung. Es wird häufig zur Behandlung und Vorbeugung von oberflächlichen und systemischen Pilzinfektionen eingesetzt. Diese Verbindung ist besonders wirksam gegen Candida-Arten, was sie zu einem wertvollen Werkzeug im Kampf gegen Pilzinfektionen in verschiedenen Geweben macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Fluconazolhydrat wird in einem mehrstufigen Verfahren synthetisiert, bei dem 2,4-Difluorbenzylchlorid mit 1,2,4-Triazol umgesetzt wird, um 2-(2,4-Difluorphenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol zu bilden. Dieses Zwischenprodukt wird dann hydriert, um Fluconazolhydrat zu erzeugen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Fluconazolhydrat beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fluconazole hydrate is synthesized through a multi-step process involving the reaction of 2,4-difluorobenzyl chloride with 1,2,4-triazole to form 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. This intermediate is then hydrated to produce this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Reaktionstypen

Fluconazolhydrat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Triazolringe und der Difluorphenylgruppe. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Typischerweise beinhalten sie nukleophile Reagenzien wie Natriumazid oder Kaliumhydroxid.

Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktionsreaktionen: Oftmals beinhalten sie Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Triazolderivate und Difluorphenylverbindungen, abhängig von den jeweiligen verwendeten Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Treatment of Fungal Infections

- Mucocutaneous Candidiasis : Fluconazole hydrate is commonly used to treat infections such as oropharyngeal candidiasis, esophageal candidiasis, and vulvovaginal candidiasis. Its oral bioavailability allows for convenient dosing in outpatient settings .

- Cryptococcal Meningitis : It serves as a second-line treatment for cryptococcal meningitis, particularly in immunocompromised patients, such as those with HIV/AIDS .

2. Prophylaxis in Immunocompromised Patients

- This compound is utilized to prevent fungal infections in patients undergoing chemotherapy or bone marrow transplantation. This prophylactic use significantly reduces the incidence of candidiasis in high-risk populations .

3. Off-Label Uses

- Recent studies have explored fluconazole's effectiveness against other fungal infections like blastomycosis and coccidioidomycosis, particularly in immunocompromised individuals .

Formulation Innovations

1. Transfersomal Gel Development

- Researchers have formulated fluconazole-embedded transfersomal gels aimed at enhancing the drug's delivery and efficacy against fungal infections. These gels utilize lipid-based carriers to improve penetration through biological membranes, potentially increasing therapeutic outcomes .

2. Cocrystal Hydrate Formulations

- Investigations into cocrystal hydrates of fluconazole with hydroxybenzoic acids have shown promise in improving solubility and stability profiles. These novel formulations can enhance bioavailability, which is critical for effective treatment .

Case Studies

1. Toxic Epidermal Necrolysis Induced by Fluconazole

- A case report documented a 52-year-old woman who developed toxic epidermal necrolysis following fluconazole treatment. This adverse reaction underscores the importance of monitoring patients for severe side effects during therapy .

2. Efficacy in Severe COVID-19 Cases

- A study highlighted the use of fluconazole in combination with echinocandins for treating invasive candidiasis in patients severely affected by COVID-19. The findings suggest that fluconazole can be an effective adjunct therapy in managing fungal infections during viral pandemics .

Summary Table of Applications

| Application | Details |

|---|---|

| Mucocutaneous Candidiasis | Treats infections like oropharyngeal and vulvovaginal candidiasis |

| Cryptococcal Meningitis | Used as a second-line treatment for central nervous system infections |

| Prophylaxis | Prevents fungal infections in immunocompromised patients |

| Transfersomal Gel | Innovative formulation to enhance drug delivery |

| Cocrystal Hydrate Formulations | Improves solubility and stability for better therapeutic efficacy |

| Adverse Reactions | Documented cases of severe reactions such as toxic epidermal necrolysis |

Wirkmechanismus

Fluconazole hydrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By blocking this enzyme, fluconazole disrupts the integrity of the fungal cell membrane, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ketoconazol

- Itraconazol

- Voriconazol

- Posaconazol

Vergleich

Fluconazolhydrat ist unter den Triazol-Antimykotika einzigartig aufgrund seiner hohen Selektivität für fungale Cytochrom-P450-Enzyme und seines minimalen Nebenwirkungsprofils. Im Gegensatz zu Ketoconazol, das eine signifikante Hepatotoxizität aufweist, wird Fluconazol gut vertragen und kann oral verabreicht werden. Es hat auch ein breiteres Wirkungsspektrum als Itraconazol und ist wirksamer gegen bestimmte Candida-Arten .

Biologische Aktivität

Fluconazole hydrate, a triazole antifungal agent, is primarily utilized in the treatment of various fungal infections, including candidiasis. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy against different fungal species, and potential interactions with other compounds. This article delves into the biological activity of this compound, supported by data tables and case studies.

Fluconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase, a crucial component in the biosynthesis of ergosterol, which is essential for maintaining fungal cell membrane integrity. By binding to the heme group of this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterols and ultimately inhibiting fungal growth .

Pharmacokinetics

Fluconazole demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High tissue penetration; notably accumulates in the stratum corneum and cerebrospinal fluid (CSF) during meningitis.

- Protein Binding : Low protein binding (11-12%).

- Metabolism : Minimally metabolized in the liver with no significant metabolic cleavage.

- Elimination Half-Life : Approximately 24 hours .

Efficacy Against Fungal Species

Fluconazole is effective against a range of fungi, particularly Candida species. Its efficacy varies depending on the species and the presence of resistance mechanisms. The following table summarizes key findings from various studies assessing fluconazole's antifungal activity:

| Fungal Species | MIC (µg/mL) | Efficacy Description |

|---|---|---|

| Candida albicans | 0.5 - 8 | Effective; resistance observed in some strains |

| Candida tropicalis | 1 - 16 | Generally susceptible; variable resistance noted |

| Aspergillus fumigatus | >16 | Limited activity; often requires combination therapy |

| Cryptococcus neoformans | 2 - 8 | Effective; crucial for treating cryptococcal meningitis |

Case Studies

- Combination Therapy : A study demonstrated that simultaneous administration of fluconazole with amphotericin B resulted in enhanced fungicidal activity against C. albicans. However, staggered dosing reduced amphotericin B's effectiveness due to antagonistic interactions .

- Resistance Mechanisms : Research has shown that alterations in lanosterol 14-α-demethylase can lead to fluconazole resistance. Studies indicated that certain strains of C. albicans exhibited reduced susceptibility due to mutations in this enzyme .

- Synergistic Effects : The combination of fluconazole with flavonoids such as catechin and quercetin has been shown to enhance its antifungal activity by promoting phosphatidylserine exposure on fungal membranes .

Recent Research Findings

Recent studies have explored innovative approaches to enhance fluconazole's efficacy:

- Nanoparticle Formulations : Incorporation of fluconazole into hydroxyapatite matrices has shown promise in increasing its antifungal activity while reducing systemic toxicity .

- Analog Development : New analogs of fluconazole have been synthesized with improved selectivity and potency against resistant fungal strains, indicating potential for future therapeutic applications .

Eigenschaften

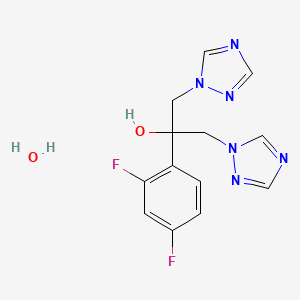

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O.H2O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;/h1-3,6-9,22H,4-5H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZFKRINVAUJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.